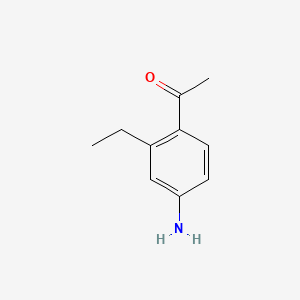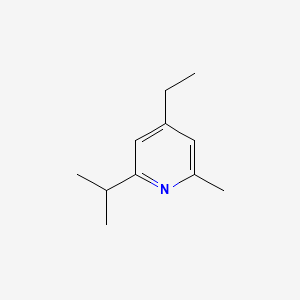
4-Ethyl-2-methyl-6-propan-2-ylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-2-methyl-6-propan-2-ylpyridine is a heterocyclic organic compound that belongs to the pyridine family Pyridines are characterized by a six-membered ring structure containing one nitrogen atom This particular compound is distinguished by its unique substituents: an ethyl group at the 4-position, a methyl group at the 2-position, and an isopropyl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-methyl-6-propan-2-ylpyridine can be achieved through several synthetic routes, including:
-
Alkylation of Pyridine Derivatives: : One common method involves the alkylation of pyridine derivatives using appropriate alkyl halides. For instance, starting with 2-methylpyridine, ethylation at the 4-position and isopropylation at the 6-position can be achieved using ethyl bromide and isopropyl bromide, respectively, in the presence of a strong base like sodium hydride.
-
Suzuki-Miyaura Coupling: : Another approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of pyridine is coupled with an appropriate alkyl halide in the presence of a palladium catalyst. This method allows for precise control over the substitution pattern on the pyridine ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvent extraction and distillation techniques are employed to isolate and purify the compound.
化学反応の分析
Types of Reactions
4-Ethyl-2-methyl-6-propan-2-ylpyridine undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxide derivatives.
-
Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully reduced pyridine derivatives.
-
Substitution: : Electrophilic and nucleophilic substitution reactions are common for pyridine derivatives. For example, halogenation using chlorine or bromine can introduce halogen atoms at specific positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Chlorine, bromine, and various alkyl halides.
Major Products
Oxidation: Pyridine N-oxide derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated pyridine derivatives.
科学的研究の応用
4-Ethyl-2-methyl-6-propan-2-ylpyridine has several scientific research applications, including:
-
Chemistry: : It serves as a building block for the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
-
Biology: : The compound is used in the study of enzyme interactions and as a ligand in coordination chemistry. Its structural features allow it to interact with various biological targets.
-
Medicine: : Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.
-
Industry: : The compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of 4-Ethyl-2-methyl-6-propan-2-ylpyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The presence of electron-donating and electron-withdrawing groups on the pyridine ring influences its reactivity and binding affinity.
類似化合物との比較
Similar Compounds
2-Methylpyridine: Lacks the ethyl and isopropyl substituents, resulting in different chemical properties.
4-Ethylpyridine: Lacks the methyl and isopropyl substituents, leading to variations in reactivity.
6-Isopropylpyridine: Lacks the ethyl and methyl substituents, affecting its chemical behavior.
Uniqueness
4-Ethyl-2-methyl-6-propan-2-ylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
104223-97-4 |
|---|---|
分子式 |
C11H17N |
分子量 |
163.264 |
IUPAC名 |
4-ethyl-2-methyl-6-propan-2-ylpyridine |
InChI |
InChI=1S/C11H17N/c1-5-10-6-9(4)12-11(7-10)8(2)3/h6-8H,5H2,1-4H3 |
InChIキー |
MVJFLTPYKMAKPG-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=NC(=C1)C(C)C)C |
同義語 |
Pyridine, 4-ethyl-2-methyl-6-(1-methylethyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


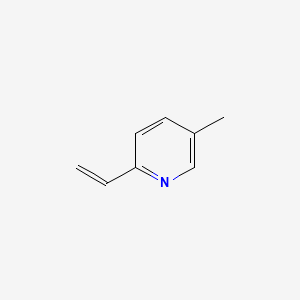
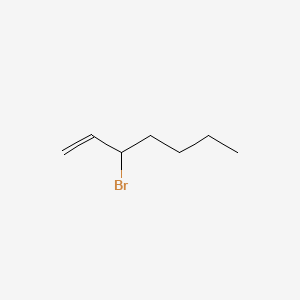

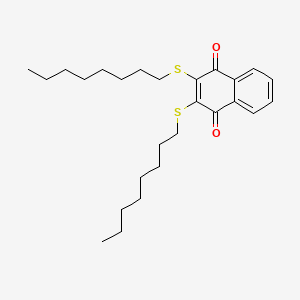
![1,4,6-Trioxaspiro[4.4]nonane, 2-methyl-7-methylene-](/img/new.no-structure.jpg)
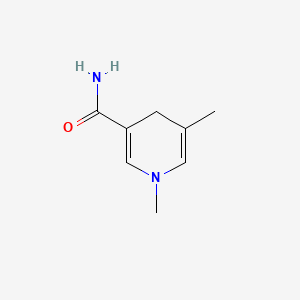

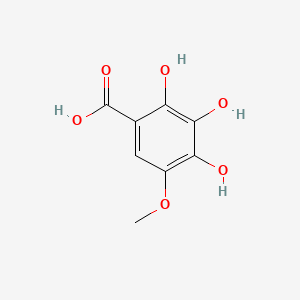


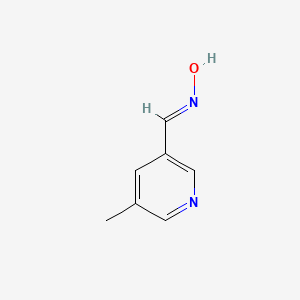
![2-Ethenyl-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B560892.png)
